molecular formula C6H8N2<br>C6H8N2<br>C6H4(NH2)2 B122844 p-Phenylenediamine CAS No. 106-50-3

p-Phenylenediamine

Cat. No.: B122844
CAS No.: 106-50-3
M. Wt: 108.14 g/mol
InChI Key: CBCKQZAAMUWICA-UHFFFAOYSA-N
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Description

It is a derivative of aniline and appears as a white crystalline solid that darkens upon exposure to air due to oxidation . This compound is primarily used in the production of engineering polymers and composites, such as Kevlar, and is also a common ingredient in hair dyes .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

p-Phenylenediamine (PPD) is an organic compound that is primarily used as a component of engineering polymers and composites like Kevlar . It is also an ingredient in hair dyes .

Mode of Action

The exact mode of action of PPD is not fully understood. It is known to interact with its targets, leading to various changes. For instance, in the production of Kevlar, PPD’s two amine groups allow the molecules to be strung together . In hair dyes, PPD undergoes oxidative chemical reactions to color the hair .

Biochemical Pathways

It is known that ppd can cause mutagenic and carcinogenic effects in humans, as it is quickly absorbed by the blood after oral intake or intake through the skin . The metabolites produced by PPD, such as quinones, are believed to be responsible for these effects .

Pharmacokinetics

It is known that PPD is quickly absorbed by the blood after oral intake or intake through the skin .

Result of Action

The molecular and cellular effects of PPD’s action are largely related to its toxic effects. The metabolites produced by PPD, such as quinones, can cause mutagenic and carcinogenic effects in humans . In addition, PPD can cause rhabdomyolysis, a disorder characterized by acute damage of the sarcolemma of the skeletal muscle .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PPD. For instance, PPD is a white solid that can darken due to air oxidation . Moreover, PPD antioxidants have been found in PM2.5, indicating that they can be released into the environment . The wide use and continuous abrasion of rubber-related products appear to be leading to an incredible release of PPD antioxidants in the environment .

Safety and Hazards

PPD is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye irritation, and is very toxic to aquatic life with long-lasting effects . Acute exposure to high levels of PPD may cause severe dermatitis, eye irritation and tearing, asthma, gastritis, renal failure, vertigo, tremors, convulsions, and coma in humans .

Future Directions

PPDs are widely used as antioxidants in tire rubber, and their derived quinone transformation products may pose a threat to marine ecosystems . Therefore, future research could focus on finding safer alternatives or improving the environmental impact of PPDs.

Relevant Papers Several papers have been published on the synthesis, properties, and applications of PPD . These papers provide valuable insights into the chemical behavior of PPD and its potential future directions.

Biochemical Analysis

Biochemical Properties

p-Phenylenediamine can be used as a precursor for the synthesis of asymmetric bis-schiff bases, angular diazatricycles, poly (this compound) and aromatic polyamides . It can also be used as a reactant in the synthesis of azo-schiff-base complexes of various metals . The metabolites (quinone etc.) produced by this compound cause mutagenic and carcinogenic effects in humans as it is quickly absorbed by the blood after oral intake or intake through the skin .

Cellular Effects

The toxicity of this compound, a main component of hair dyes, has been reported to induce rhabdomyolysis . The metabolic effect of this compound has been studied in vivo with Wistar rats and in vitro with C2C12 muscle cells . The metabolites (quinone etc.) produced by this compound cause mutagenic and carcinogenic effects in humans as it is quickly absorbed by the blood after oral intake or intake through the skin .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to be used as a precursor for the synthesis of asymmetric bis-schiff bases, angular diazatricycles, poly (this compound) and aromatic polyamides . It can also be used as a reactant in the synthesis of azo-schiff-base complexes of various metals .

Temporal Effects in Laboratory Settings

Animals treated with lower doses of this compound (10 and 20 mg/kg) showed depressed activity and myoglobinuria after 10 h of treatment . We measured the serum levels of aspartate aminotransferase (AST), alanine aminotransferase (ALT), and creatine kinase (CK) in rats after 24, 48, and 72 h of this compound exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Animals treated with lower doses of this compound (10 and 20 mg/kg) showed depressed activity and myoglobinuria after 10 h of treatment . At all times, treatment with this compound at higher doses (40 and 60 mg/kg) showed an increase of AST and ALT, and also an increase of lactate dehydrogenase (LDH) and CK after 24 h .

Metabolic Pathways

The metabolic pathways that this compound is involved in include its use as a precursor for the synthesis of asymmetric bis-schiff bases, angular diazatricycles, poly (this compound) and aromatic polyamides .

Transport and Distribution

It is known that this compound is quickly absorbed by the blood after oral intake or intake through the skin .

Comparison with Similar Compounds

    o-Phenylenediamine: An isomer with the amino groups in the ortho position.

    m-Phenylenediamine: An isomer with the amino groups in the meta position.

Uniqueness of p-Phenylenediamine:

Properties

IUPAC Name

benzene-1,4-diamine
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InChI

InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2
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InChI Key

CBCKQZAAMUWICA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1N)N
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Molecular Formula

C6H8N2, Array
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Related CAS

25168-37-0, Array
Record name Poly(p-phenylenediamine)
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DSSTOX Substance ID

DTXSID9021138
Record name 1,4-Benzenediamine
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Molecular Weight

108.14 g/mol
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Physical Description

P-phenylenediamine appears as a white to purple crystalline solid (melting point 234 F) that turns purple to black in air. Flash point 309 F. Toxic by skin absorption, inhalation or ingestion. Used for production of aramid fiber, antioxidants, as a laboratory reagent, in photographic developing, and as a dye for hair and furs., Liquid; Pellets or Large Crystals, White to slightly red, crystalline solid; [NIOSH], WHITE-TO-SLIGHTLY-RED CRYSTALS. TURNS DARK ON EXPOSURE TO AIR., White to slightly red, crystalline solid.
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Boiling Point

513 °F at 760 mmHg (NTP, 1992), 267 °C, 513 °F
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Flash Point

311 °F (NTP, 1992), 311 °F, 156 °C c.c., 312 °F
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Solubility

4 % at 75 °F (NIOSH, 2023), SOL IN 100 PARTS COLD WATER; SOL IN ALCOHOL, CHLOROFORM, ETHER, SOL IN HOT BENZENE, Water solubility= 38,000 ppm, Solubility in water, g/100ml at 25 °C: 4, (75 °F): 4%
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Density

Greater than 1 (water= 1), Relative density (water = 1): 1.1
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Vapor Density

3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.72 (AIR= 1), Relative vapor density (air = 1): 3.7, 3.72
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Vapor Pressure

less than 1 mmHg (NIOSH, 2023), 0.005 [mmHg], <1 mm Hg at 21 °C (technical product), Vapor pressure, Pa at 100 °C: 144, <1 mmHg
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Mechanism of Action

FROM STUDIES OF THE INTRACUTANEOUS SENSITIZATION OF GUINEA-PIGS USING PARA-PHENYLENEDIAMINE, HYDROQUINONE, QUINHYDRONE AND BENZOQUINONE, IT HAS BEEN SUGGESTED THAT BENZOQUINONE FORMATION PLAYS AN IMPORTANT ROLE IN THE ALLERGIC ACTION OF PARA-PHENYLENEDIAMINE.
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Impurities

ORTHO-PHENYLENEDIAMINE (1,2-DIAMINOBENZENE) CONTENT, 0.1% MAXIMUM; AND IRON CONTENT, 50 MG/KG MAXIMUM.
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Color/Form

WHITE TO SLIGHTLY RED CRYSTALS, WHITE PLATES FROM BENZENE, ETHER

CAS No.

106-50-3
Record name P-PHENYLENEDIAMINE
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Melting Point

284 °F (NTP, 1992), 145-147 °C, 139-147 °C, 295 °F
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Record name p-Phenylene diamine
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Synthesis routes and methods I

Procedure details

A two-stage process for the co-production of aniline and m-phenylenediamine where, in the first stage, benzene, nitric acid, and sulfuric acid are reacted in a liquid phase to produce in greater amounts nitrobenzene (approximately 70%) and m-dinitrobenzene (approximately 30%), and in lesser or trace amounts o-dinitrobenzene and p-dinitrobenzene, and water; and in the second stage the products of the first stage are reacted with hydrogen in the gas phase to produce aniline (approximately 70%) and m-phenylenediamine (approximately 30%) in greater amounts, and o-phenylenediamine and p-phenylenediamine in lesser amounts, and water. The reaction products are separated by distillation. The first stage of a preferred embodiment of the process is characterized in that a concentrated mixture of nitric acid and sulfuric acid are fed along with mononitrobenzene to a first reactor for producing dinitrobenzene, and then the dilute acid mixture recovered from this first reactor is fed along with benzene to a second reactor for producing the mononitrobenzene used as a reactant in the first reactor. The second stage, which provides the aniline and m-phenylenediamine in major amounts, is characterized in that the hydrogenation is carried out in the gas phase with product aniline serving as a diluent. The process is applicable to the co-production of other aromatic mono- and diamines.
Name
Quantity
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Yield
70%

Synthesis routes and methods II

Procedure details

A 100 ml, glass, sealed container (autoclave) was charged with 10.0 g (92.5 mmol) of 1,4-phenylenediamine, 704 mg (3.70 mmol, 4 mol %) of p-toluenesulfonic acid monohydrate, and 40.7 g (185 mmol, 2 equivalents) of hexafluoroacetone trihydrate, and the inside of the system was turned into a nitrogen atmosphere. Then, the temperature increased was started, and the inside temperature of the reaction liquid was set to 110° C. After stirring for 21 hours, the reaction liquid was cooled down. The reaction liquid was found by gas chromatography (GC) analysis to contain 75.5% of the target compound, 1-(2-hydroxyhexafluoro-2-propyl)-2,5-phenylenediamine, 3.6% of 1,4-phenylenediamine, and 20.9% of imines produced by the reaction of hexafluoroacetone with the amine moiety of 1,4-phenylenediamine. 200 ml of water were added to the reaction liquid, and it was cooled down in iced bath. The precipitated solid was filtered and vacuum dried, thereby obtaining 24.7 g (yield: 97%; purity: 78.9%) of crude 1-(2-hydroxyhexafluoro-2-propyl)-2,5-phenylenediamine. This crude product was recrystallized in toluene, thereby obtaining 18.6 g (yield: 73%; purity; 99.4%) of the target 1-(2-hydroxyhexafluoro-2-propyl)-2,5-phenylenediamine.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
704 mg
Type
reactant
Reaction Step One
Quantity
40.7 g
Type
reactant
Reaction Step One
[Compound]
Name
target compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(2-hydroxyhexafluoro-2-propyl)-2,5-phenylenediamine
Quantity
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Type
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[Compound]
Name
imines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

Next, various aromatic dicarboxyic acids (4 mmol), various aromatic diamines (4 mmol), pentamethylbenzene (4 g), N-methylpyrrolidinone (NMP) (1 g), and 3,4,5-trifluorophenylboric acid (0.04 mmol) were poured into a Schlenk and stirred at 200° C. (temperature of oil bath) for one day. The other conditions were the same as in Example 2. When m-phenylenediamine and isophthalic acid were polycondensed as in chemical formula 2, the isolation yield of nomex was 99% or more. As to the isolation yield of keylar, the same result was obtained for a case of chemical formula 3, where p-phenylenediamine and terephthalic acid were polycondensed. The isolation yield of nomex was 97% for a case of chemical formula 4, where diaminodiphenylether and isophthatic acid were polycondensed. The isolation yield of tellurone was 42% for a case of chemical formula 5, where p-aminobenzoic acid was polycondensed.
[Compound]
Name
aromatic dicarboxyic acids
Quantity
4 mmol
Type
reactant
Reaction Step One
[Compound]
Name
aromatic diamines
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.04 mmol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Type
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[Compound]
Name
formula 2
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Reaction Step Four

Synthesis routes and methods IV

Procedure details

1 part of 4-chlorosulphonyl phthalic acid is added to a solution of 0.5 parts of 1-hydroxy-4-(4-aminoanilino)-anthraquinone, (itself obtained by the reaction of leucoquinizarin with 4-phenylene diamine) in 25 parts of dioxan. The mixture is heated under reflux for 51/2 hours, filtered hot, and the filtrate poured into water. The precipitated product is filtered off, dissolved in dilute sodium carbonate solution at 20°C, screened, and the filtrate acidified with mineral acid to give 0.4 parts of 1-hydroxy-4-[4-(3,4-dicarboxy phenylsulphonylamino)anilino]anthraquinone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chlorosulphonyl phthalic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-hydroxy-4-(4-aminoanilino)-anthraquinone
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0 (± 1) mol
Type
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Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Phenylenediamine
Reactant of Route 2
p-Phenylenediamine
Reactant of Route 3
p-Phenylenediamine
Reactant of Route 4
p-Phenylenediamine
Reactant of Route 5
p-Phenylenediamine
Reactant of Route 6
p-Phenylenediamine

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